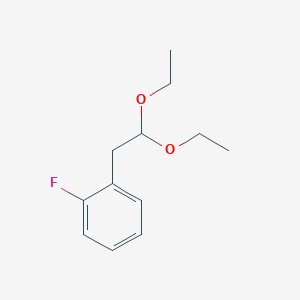

1-(2,2-Diethoxyethyl)-2-fluorobenzene

Description

Contextualization within the Field of Fluorinated Benzene (B151609) Derivatives

Fluorinated benzene derivatives are a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. mdpi.comsemanticscholar.org The incorporation of fluorine into an aromatic ring can profoundly alter a molecule's physicochemical and biological properties. semanticscholar.orgmasterorganicchemistry.com Due to its high electronegativity and small size, fluorine can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates to their target proteins. mdpi.commasterorganicchemistry.comchem-station.com

The synthesis of fluorinated aromatics has advanced significantly, moving beyond traditional methods like the Balz-Schiemann reaction to include transition metal-catalyzed fluorinations and direct C-H fluorination techniques, reflecting the high demand for these structural motifs. mdpi.comresearchgate.net

Significance of Acetal (B89532) Functionality in Protective Group Chemistry and Organic Transformations

The acetal group, specifically the diethyl acetal in 1-(2,2-diethoxyethyl)-2-fluorobenzene, is a widely used protecting group for aldehydes and ketones. chemistrysteps.com Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. chemistrysteps.comlibretexts.org

Acetals are particularly valuable because they are stable in neutral to strongly basic environments and are unreactive towards a wide range of reagents, including strong nucleophiles (like Grignard and organolithium reagents), hydrides, and oxidizing agents. libretexts.orgorganic-chemistry.orglibretexts.org This stability allows for extensive chemical manipulation of other functional groups within the same molecule. chemistrysteps.com

The formation of acetals is a reversible process. They are typically installed by reacting the carbonyl compound with an alcohol (in this case, two equivalents of ethanol) under acidic catalysis. organic-chemistry.org Crucially, the deprotection, or removal, of the acetal to regenerate the original carbonyl group is also achieved under acidic conditions, often in the presence of water (hydrolysis). chemistrysteps.comorganic-chemistry.org This orthogonal stability—stable to base, labile to acid—is a key feature of their utility. chemistrysteps.com

Table 1: Stability of the Acetal Functional Group Under Various Reaction Conditions

| Reagent Type | Condition | Acetal Stability |

|---|---|---|

| Strong Bases | NaOH, KOtBu | Stable |

| Organometallics | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable |

| Reducing Agents | LiAlH₄, NaBH₄ | Stable |

| Oxidizing Agents | PCC, KMnO₄ (under neutral/basic conditions) | Stable |

| Aqueous Acid | H₃O⁺ | Unstable (Hydrolyzes) |

Overview of Research Trends in Fluorinated Aryl Acetal Synthesis and Reactivity

Research involving molecules that combine both a fluorinated aromatic ring and an acetal functionality, such as this compound, focuses on leveraging the distinct properties of each group for advanced synthetic applications.

Synthesis Trends: The synthesis of fluorinated aryl acetals can be approached in several ways. A primary modern strategy involves the directed ortho-lithiation of fluorobenzene (B45895). The fluorine atom effectively directs strong bases like lithium diisopropylamide (LDA) or butyllithium (B86547) to deprotonate the adjacent carbon, creating a potent nucleophile. thieme-connect.com This lithiated intermediate can then react with an appropriate electrophile, such as 2-bromo-1,1-diethoxyethane, to construct the desired side chain.

Reactivity Trends: The reactivity of this compound is twofold. The acetal group can be selectively hydrolyzed under acidic conditions to unmask the phenylacetaldehyde (B1677652) functionality. This aldehyde can then undergo a wide array of subsequent reactions, including oxidation to a carboxylic acid, reduction to an alcohol, or participation in C-C bond-forming reactions like aldol (B89426) or Wittig reactions.

Simultaneously, the 2-fluorophenyl group can participate in reactions characteristic of fluoroarenes. For instance, it can undergo further electrophilic or nucleophilic aromatic substitution, or engage in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of additional substituents onto the aromatic ring. The interplay between the protected aldehyde and the reactive aromatic ring makes this class of compounds versatile intermediates in the synthesis of complex target molecules.

Table 2: Chemical Compound Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₁₂H₁₇FO₂ | 212.26 |

| 1-(2,2-Diethoxyethyl)-3-fluorobenzene | C₁₂H₁₇FO₂ | 212.26 |

| 1-(2,2-Diethoxyethyl)-4-fluorobenzene | C₁₂H₁₇FO₂ | 212.26 |

| (2,2-Diethoxyethyl)benzene | C₁₂H₁₈O₂ | 194.27 |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c1-3-14-12(15-4-2)9-10-7-5-6-8-11(10)13/h5-8,12H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJUYWODIOTJMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=CC=C1F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformative Chemistry of 1 2,2 Diethoxyethyl 2 Fluorobenzene As a Versatile Building Block

Strategic Utility as a Synthetic Intermediate in Multistep Organic Synthesis

1-(2,2-Diethoxyethyl)-2-fluorobenzene is a valuable fluorinated building block in organic synthesis. alfa-chemistry.comenamine.net The presence of both a masked aldehyde (in the form of a diethyl acetal) and a fluorinated aromatic ring provides chemists with a versatile scaffold for the construction of more complex molecules. alfa-chemistry.com Fluorinated organic compounds are of significant interest in medicinal chemistry, materials science, and agrochemistry due to the unique physicochemical properties that the fluorine atom imparts, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.

The strategic importance of this compound lies in its ability to participate in a variety of chemical transformations in a controlled and sequential manner. The acetal (B89532) group can be selectively deprotected to reveal a reactive aldehyde, which can then undergo a wide range of subsequent reactions, including nucleophilic additions, reductive aminations, and Wittig reactions. This masked functionality allows for the manipulation of other parts of the molecule without unintended reactions at the aldehyde position.

Furthermore, the 2-fluoro-substituted phenyl ring is primed for various synthetic elaborations. The fluorine atom and the diethoxyethyl group influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the ring. This control over regiochemistry is crucial in the synthesis of polysubstituted aromatic compounds. The compound serves as a key intermediate in the synthesis of various heterocyclic systems, where the aldehyde, once unmasked, can participate in cyclization reactions to form fused or non-fused ring systems. nih.govscholaris.caresearchgate.netislandscholar.cafrontiersin.org

Chemical Transformations Involving the Acetal Moiety

The diethyl acetal group in this compound is a stable protecting group for the corresponding aldehyde, 2-fluorophenylacetaldehyde. This allows for a wide array of chemical manipulations on the aromatic ring or other parts of a larger molecule without affecting the aldehyde functionality. The reactivity of the acetal moiety can be harnessed in several ways.

The most common transformation of the acetal group is its hydrolysis to regenerate the parent carbonyl compound. This deprotection is typically achieved under acidic conditions. rsc.orggla.ac.ukmasterorganicchemistry.comchemistrysteps.comresearchgate.netorganicchemistrytutor.comgla.ac.uk The reaction proceeds via protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of ethanol yields the desired aldehyde, 2-fluorophenylacetaldehyde. chemistrysteps.com

The hydrolysis of acetals is a reversible process, and to drive the reaction to completion, an excess of water is typically used. chemistrysteps.comorganicchemistrytutor.com Various acid catalysts can be employed, ranging from mineral acids like hydrochloric acid to Lewis acids. gla.ac.uk The mild conditions required for acetal deprotection make it a valuable strategy in multistep synthesis where sensitive functional groups might be present. nih.gov

Table 1: Conditions for Acetal Hydrolysis

| Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, THF, Acetone | Room Temperature to Reflux | Common and effective method. chemistrysteps.com |

| Lewis Acids (e.g., TMSOTf) | Dichloromethane | Mild Conditions | Useful for substrates with acid-sensitive groups. nih.gov |

While less common than their ionic counterparts, radical-mediated reactions involving acetals can provide unique synthetic pathways. The C-H bond adjacent to the acetal oxygens can be susceptible to hydrogen atom abstraction by radical initiators, leading to the formation of a carbon-centered radical. nih.gov This radical can then participate in various transformations, such as addition to multiple bonds or cyclization reactions. acs.orgmdpi.com For instance, radical activation of acetaldehyde (B116499) has been shown to form methylcarbonyl radicals. nih.gov Although specific examples involving this compound are not prevalent in the literature, the general reactivity of acetals under radical conditions suggests potential for such transformations. masterorganicchemistry.com

The primary role of the diethyl acetal in this compound is as a protecting group for the aldehyde functionality. masterorganicchemistry.com Acetals are stable under neutral and basic conditions, making them ideal for protecting aldehydes during reactions such as Grignard additions, organolithium reactions, reductions with metal hydrides, and various oxidation reactions. masterorganicchemistry.comrsc.org

This stability allows for selective transformations at other sites of the molecule. For example, the aromatic ring can be functionalized via electrophilic or nucleophilic substitution while the aldehyde remains protected. Once the desired modifications are made, the acetal can be cleanly removed under acidic conditions to reveal the aldehyde for further elaboration. gla.ac.ukmasterorganicchemistry.com This protecting group strategy is fundamental in the synthesis of complex molecules where the timing of the introduction and deprotection of functional groups is critical. nih.govresearchgate.net

Functional Group Interconversions on the Fluorinated Aromatic Ring

The 2-fluoro-substituted aromatic ring of this compound is amenable to a variety of functional group interconversions, primarily through electrophilic aromatic substitution. The existing substituents on the ring play a crucial role in directing the position of incoming electrophiles.

In electrophilic aromatic substitution reactions, the regiochemical outcome is governed by the electronic effects of the substituents already present on the benzene (B151609) ring. chemistrytalk.orgwikipedia.orgyoutube.comlibretexts.org The two substituents on the ring in this compound are the fluorine atom and the 1-(2,2-diethoxyethyl) group.

The 1-(2,2-diethoxyethyl) group is an alkyl-type substituent. Alkyl groups are generally considered to be activating and ortho-, para- directing due to their electron-donating inductive effect (+I). wikipedia.orgyoutube.com

When both of these groups are present on the ring, their directing effects must be considered in concert. The fluorine atom at position 2 directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The 1-(2,2-diethoxyethyl) group at position 1 directs to its ortho (position 6) and para (position 4) positions. The combined directing effects would likely favor substitution at positions 3, 5, and 6. However, steric hindrance from the relatively bulky 1-(2,2-diethoxyethyl) group may disfavor substitution at the adjacent position 6. Therefore, electrophilic substitution is most likely to occur at positions 3 and 5, which are ortho and para to the fluorine atom, respectively. youtube.comlibretexts.org The fluorine atom's directing effect is often dominant in determining the regioselectivity of such reactions. researchgate.netquora.com

C-C and C-X Bond Forming Reactions Enabled by the Fluorine Substituent

The fluorine atom on the benzene ring of this compound plays a crucial role in directing and enabling a variety of bond-forming reactions. Its electron-withdrawing nature and its capacity to act as a directing group in metalation reactions are key to its synthetic utility.

One of the most powerful strategies for the functionalization of aryl fluorides is through directed ortho-metalation (DoM) . This reaction involves the deprotonation of the aromatic ring at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with a wide range of electrophiles to form new C-C or C-X bonds.

In the case of this compound, both the fluorine atom and the diethoxyethyl group can potentially direct the metalation. Fluorine is considered a moderate directing group, while the oxygen atoms of the diethoxyethyl group can coordinate with the lithium reagent, directing the deprotonation to an adjacent position. The interplay between these two groups, along with steric factors, will determine the regioselectivity of the lithiation.

The most acidic proton on the benzene ring is typically the one positioned between two electron-withdrawing groups or ortho to a strong directing group. For this compound, the proton at the C3 position is ortho to the fluorine atom, while the proton at the C6 position is sterically accessible. The diethoxyethyl group, while not a classic powerful DMG, can still influence the reaction's outcome through chelation.

Once the aryllithium intermediate is formed, it can be trapped with various electrophiles, leading to a diverse array of substituted products. This versatility is highlighted in the following table, which showcases the potential transformations.

| Electrophile | Reagent Example | Resulting Functional Group | Bond Formed |

| Carbon dioxide | CO₂ | Carboxylic acid | C-C |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary alcohol | C-C |

| Alkyl halides | Methyl iodide | Alkyl group | C-C |

| Silyl (B83357) halides | Trimethylsilyl chloride | Silyl group | C-Si |

| Boronic esters | Triisopropyl borate | Boronic acid/ester | C-B |

| Disulfides | Dimethyl disulfide | Thioether | C-S |

The resulting functionalized products can serve as advanced intermediates for further transformations. For instance, a boronic acid derivative can participate in Suzuki cross-coupling reactions , a Nobel Prize-winning method for forming C-C bonds. Similarly, the introduction of other halides can set the stage for other palladium-catalyzed cross-coupling reactions like the Heck, Sonogashira, or Buchwald-Hartwig amination reactions.

While the C-F bond is the strongest single bond to carbon, under specific catalytic conditions, it can be activated for cross-coupling reactions. This direct functionalization of the C-F bond, though challenging, represents an area of active research and offers a direct route to biaryl compounds and other complex structures.

Integration into Complex Molecular Architectures and Specialized Building Blocks

The true value of a versatile building block like this compound lies in its ability to be seamlessly integrated into the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. The masked aldehyde functionality (the diethyl acetal) is a key feature in this regard. It is stable to a variety of reaction conditions, including the strongly basic conditions of lithiation, yet it can be easily deprotected to reveal the reactive aldehyde.

This latent reactivity allows for a multi-step synthetic sequence where the aromatic ring is first functionalized via the fluorine-enabled reactions described above, and then the aldehyde is unmasked for subsequent transformations. This strategic unmasking is a common tactic in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

For example, the aldehyde can undergo a wide range of classical C-C bond-forming reactions, including:

Wittig reaction: to form alkenes.

Aldol (B89426) condensation: to form β-hydroxy carbonyl compounds.

Grignard reaction: to form secondary alcohols.

Reductive amination: to form amines.

The combination of aromatic functionalization followed by side-chain elaboration provides a powerful and convergent approach to complex target molecules. This is particularly relevant in the synthesis of pharmaceutical intermediates, where the fluorinated phenyl moiety can be a key pharmacophore, and the side chain is built up to interact with a biological target.

The following table illustrates how this compound can be transformed into more specialized building blocks through a sequence of reactions.

| Initial Reaction (on Ring) | Subsequent Reaction (on Side-Chain) | Resulting Molecular Scaffold | Potential Application |

| ortho-Lithiation followed by boronation | Deprotection and Wittig reaction | Fluorinated styrylboronic acid derivative | Intermediate for complex cross-coupling reactions |

| Suzuki cross-coupling | Deprotection and reductive amination | Fluorinated biaryl with an aminoethyl side-chain | Core structure for CNS-active agents |

| DoM followed by carboxylation | Deprotection and aldol condensation | Fluorinated phenylpropenoic acid derivative | Precursor for anti-inflammatory drug candidates |

In essence, this compound is not just a simple aromatic compound but a sophisticated synthetic intermediate. Its pre-installed functionalities, the directing fluorine atom and the protected aldehyde, allow for a programmed and efficient construction of molecular complexity. This makes it a valuable tool in the toolbox of the synthetic organic chemist, enabling the exploration of new chemical space and the development of novel molecules with potential applications in medicine and materials science.

Advanced Spectroscopic and Chromatographic Methodologies for the Analytical Characterization of 1 2,2 Diethoxyethyl 2 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their connectivity within the molecule. The spectrum of 1-(2,2-diethoxyethyl)-2-fluorobenzene is expected to show characteristic signals for the aromatic, benzylic, acetal (B89532), and ethoxy protons. The electron-withdrawing nature of the fluorine atom and the diethoxyethyl group will influence the chemical shifts of the aromatic protons.

Key Expected Features:

Aromatic Region (approx. 6.9-7.4 ppm): Four signals corresponding to the protons on the fluorobenzene (B45895) ring. These protons will exhibit complex splitting patterns (multiplets) due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

Acetal Proton (approx. 4.7-4.9 ppm): A triplet corresponding to the CH proton of the diethoxyethyl group, coupled to the adjacent benzylic CH₂ group.

Ethoxy Methylene Protons (approx. 3.4-3.7 ppm): A quartet representing the two equivalent OCH₂ groups, coupled to the methyl protons of the ethyl groups.

Benzylic Protons (approx. 2.9-3.1 ppm): A doublet corresponding to the CH₂ group attached to the aromatic ring, coupled to the acetal proton.

Ethoxy Methyl Protons (approx. 1.1-1.3 ppm): A triplet from the two equivalent CH₃ groups of the ethoxy moieties.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | m | 2H | Aromatic CH (positions 3, 5) |

| ~ 6.9 - 7.1 | m | 2H | Aromatic CH (positions 4, 6) |

| ~ 4.8 | t | 1H | -CH(OEt)₂ |

| ~ 3.5 | q | 4H | -OCH₂CH₃ |

| ~ 3.0 | d | 2H | Ar-CH₂- |

| ~ 1.2 | t | 6H | -OCH₂CH₃ |

Predicted data is based on typical chemical shift values for similar structural motifs.

Carbon-13 NMR spectroscopy provides information on the number of unique carbon environments in a molecule. The proton-decoupled ¹³C NMR spectrum of this compound is expected to display eight distinct signals. The carbon signals of the fluorinated benzene (B151609) ring will show splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a key diagnostic feature.

Key Expected Features:

Aromatic Region (approx. 115-165 ppm): Six signals for the aromatic carbons. The carbon directly bonded to fluorine (C-2) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). The other aromatic carbons will show smaller couplings.

Acetal Carbon (approx. 100-105 ppm): A signal for the -CH(OEt)₂ carbon.

Ethoxy Methylene Carbon (approx. 60-65 ppm): One signal for the two equivalent -OCH₂- carbons.

Benzylic Carbon (approx. 30-35 ppm): A signal for the Ar-CH₂- carbon.

Ethoxy Methyl Carbon (approx. 15 ppm): One signal for the two equivalent -CH₃ carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment |

| ~ 161 | d, ¹JCF ≈ 245 | C-F (C-2) |

| ~ 132 | d, ³JCF ≈ 3 | Aromatic CH (C-4) |

| ~ 129 | d, ³JCF ≈ 8 | Aromatic CH (C-6) |

| ~ 128 | d, ²JCF ≈ 15 | C-CH₂ (C-1) |

| ~ 124 | d, ⁴JCF ≈ 3 | Aromatic CH (C-5) |

| ~ 115 | d, ²JCF ≈ 21 | Aromatic CH (C-3) |

| ~ 102 | -CH(OEt)₂ | |

| ~ 62 | -OCH₂CH₃ | |

| ~ 32 | Ar-CH₂- | |

| ~ 15 | -OCH₂CH₃ |

Predicted data is based on typical chemical shift and coupling constant values for fluorinated aromatic compounds and acetals.

Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. hmdb.ca It provides information about the chemical environment of the fluorine atoms. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift will be in the characteristic region for aromatic C-F bonds. This signal will likely appear as a multiplet due to coupling with the ortho, meta, and para protons on the benzene ring. sepscience.com

Key Expected Features:

A single resonance in the region of -110 to -130 ppm (relative to CFCl₃), which is typical for a fluorine atom attached to a benzene ring. spectrabase.com

The signal will be split into a multiplet due to couplings to neighboring aromatic protons.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds like this compound and confirming its identity. The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (C₁₂H₁₇FO₂ = 212.26 g/mol ).

Key Expected Fragmentation Pathways:

Loss of an ethoxy group (-•OCH₂CH₃): A prominent fragment ion at m/z 167.

Loss of ethanol (B145695) (-HOCH₂CH₃): A fragment at m/z 166.

Cleavage of the C-C bond between the benzylic and acetal carbons: This would lead to the formation of the 2-fluorobenzyl cation (m/z 109) and the diethoxyethyl radical, or the 2-fluorobenzyl radical and the diethoxyethyl cation (m/z 103). The fragment at m/z 103, [CH(OEt)₂]⁺, is a characteristic ion for diethyl acetals.

Tropylium ion formation: The 2-fluorobenzyl cation (m/z 109) may rearrange to a fluorotropylium ion.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

| m/z | Predicted Identity of Fragment |

| 212 | [M]⁺ (Molecular Ion) |

| 167 | [M - •OCH₂CH₃]⁺ |

| 109 | [CH₂-C₆H₄F]⁺ |

| 103 | [CH(OCH₂CH₃)₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, less likely) |

Fragmentation is predicted based on the principles of mass spectrometry for aromatic compounds and acetals.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule and its fragments. For this compound, HRMS would be used to confirm its elemental composition as C₁₂H₁₇FO₂.

Key Application:

Exact Mass Measurement: The calculated exact mass of C₁₂H₁₇FO₂ is 212.1212. HRMS analysis should yield a measured mass that is very close to this theoretical value (typically within 5 ppm error), thus confirming the molecular formula and distinguishing it from other isomers or compounds with the same nominal mass. This high accuracy is crucial for unambiguous identification. mdpi.com

Inability to Generate Article Due to Lack of Specific Scientific Data

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient specific information available in the public domain to generate the requested article on "this compound." The user's strict instructions to focus solely on this compound and to include detailed research findings and data tables for the specified analytical techniques cannot be fulfilled.

The searches for experimental data related to Thin-Layer Chromatography (TLC), Column Chromatography, Flash Chromatography, Gas Chromatography (GC), and Infrared (IR) Spectroscopy for the exact compound, this compound (CAS No. 1443335-05-4), did not yield the specific parameters, results, or spectra necessary to construct a scientifically accurate and detailed article as per the provided outline.

While general principles and methodologies for these analytical techniques are widely documented, the user's request necessitates a focus on detailed findings (e.g., TLC Rf values in specific solvent systems, GC retention times under defined conditions, and specific IR absorption bands) that are particular to "this compound." This level of specific data could not be located.

Generating an article without this foundational data would require speculation or the use of information from related but different compounds, which would violate the core instruction to focus solely on the specified molecule and maintain scientific accuracy. Therefore, in the absence of the required detailed and specific research findings, the article cannot be produced.

Theoretical and Computational Chemistry Approaches to Understanding 1 2,2 Diethoxyethyl 2 Fluorobenzene

Quantum Chemical Investigations of Electronic Structure and Aromaticity

The introduction of a fluorine atom onto a benzene (B151609) ring, as in the case of 1-(2,2-diethoxyethyl)-2-fluorobenzene, has a discernible effect on the ring's aromaticity. Aromaticity, a key concept related to electron delocalization and stability, can be quantified using various computational descriptors. nih.gov One of the most common methods is the calculation of Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring; a more negative value indicates stronger aromaticity. nih.gov

Studies on a range of fluorinated benzenes show a systematic, albeit slight, reduction in aromaticity as fluorine atoms are added. nih.govresearchgate.net This decrease is attributed to the high electronegativity of fluorine, which perturbs the uniform distribution of π-electrons within the ring. researchgate.net While the diethoxyethyl substituent has a minor electronic influence, the primary modifier of the ring's aromatic character is the fluorine atom. Each fluorine substitution introduces new π-orbitals that conjugate with the ring, which can, depending on number and position, lead to smaller bond lengths and higher resistance to addition reactions. nih.gov

| Compound | NICS(0) Value (ppm) | Reference |

|---|---|---|

| Benzene | -9.7 | nih.gov |

| Fluorobenzene (B45895) | -8.6 | nih.gov |

| 1,4-Difluorobenzene | -7.5 | nih.gov |

| 1,3,5-Trifluorobenzene | -6.7 | nih.gov |

| Hexafluorobenzene | -4.4 | nih.gov |

Data in the table is illustrative of the general trend observed in computational studies.

The fluorine substituent in this compound exerts two primary, competing electronic effects on the benzene ring: the inductive effect (-I) and the resonance effect (+R or +M). stackexchange.com

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. csbsju.edu This donation of electron density occurs primarily at the ortho and para positions, increasing the electron density at these sites. stackexchange.comquora.com

In the case of fluorine, the powerful inductive effect generally outweighs the weaker resonance effect. stackexchange.com This net withdrawal of electron density explains why fluorobenzene reacts more slowly than benzene in many electrophilic substitutions. researchgate.net However, the resonance donation, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions. stackexchange.comcsbsju.edu For this compound, this means the fluorine atom at position 2 directs activation towards positions 3 (ortho) and 5 (para), relative to its own position.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF/CASPT2), are crucial for investigating the behavior of molecules in their electronically excited states. nih.govnih.govrsc.org For fluorinated benzenes, these studies reveal complex photophysical processes.

Fluorination is known to influence the excited-state lifetimes and decay mechanisms. chemrxiv.org For instance, machine-learning-accelerated photodynamics simulations of fluorobenzenes have shown that pseudo-Jahn-Teller distortions can create a minimum region on the first excited state (S1) potential energy surface, which prolongs the excited-state lifetime. chemrxiv.orgresearchgate.net The relaxation from the S1 state often involves isomerization of a π C-C bond in the ring before returning to the ground state (S0). chemrxiv.org Such computational approaches can predict S1 lifetimes that are in excellent agreement with experimental values. researchgate.net

Furthermore, theoretical calculations help to characterize the nature of the excited states (e.g., ππ* or πσ* transitions) and identify conical intersections, which are key to understanding non-radiative decay pathways where the molecule can efficiently return to the ground state without emitting light. nih.gov

Molecular Dynamics and Reaction Pathway Simulations

Beyond static quantum chemical calculations, molecular dynamics (MD) and reaction pathway simulations provide a dynamic picture of the molecule's behavior and its chemical transformations.

The diethoxyethyl group in this compound is an acetal (B89532). The mechanisms of acetal formation and hydrolysis are well-suited for computational investigation. These reactions are typically acid-catalyzed. researchgate.netlibretexts.org

Computational modeling can elucidate the acid-catalyzed hydrolysis mechanism, which proceeds in several steps:

Protonation of one of the ethoxy oxygen atoms by an acid catalyst. libretexts.orgyoutube.com

Cleavage of the carbon-oxygen bond, resulting in the departure of ethanol (B145695) as a leaving group. youtube.com

Formation of a resonance-stabilized oxocarbenium ion intermediate. researchgate.netcdnsciencepub.com This step is often the rate-determining step of the reaction. researchgate.net

Nucleophilic attack by a water molecule on the carbocation. youtube.com

Deprotonation to yield a hemiacetal and regenerate the acid catalyst. libretexts.org The process repeats to hydrolyze the second ethoxy group, ultimately yielding 2-fluorophenylacetaldehyde and two molecules of ethanol.

Theoretical models can calculate the energy barriers for each step and characterize the geometry of the transition states. cdnsciencepub.com For instance, studies have shown that the transition state for the cleavage of the protonated acetal is "late," meaning its geometry is close to that of the oxocarbenium ion product. cdnsciencepub.com Kinetic studies can distinguish between different mechanistic pathways, such as the A-1 (unimolecular) and A-2 (bimolecular) mechanisms, by calculating activation parameters, which can be corroborated by computational results. nih.govosti.gov

Computational chemistry is an invaluable tool for predicting how this compound might behave in novel chemical reactions. By mapping the molecule's electronic landscape and steric properties, potential reaction sites can be identified.

For electrophilic aromatic substitution, computational models can predict the most likely sites of attack. nih.gov As established, the fluorine atom is a deactivating but ortho-, para-director. The bulky diethoxyethyl group at position 1 provides significant steric hindrance, likely disfavoring substitution at position 6. Therefore, electrophilic attack would be predicted to occur predominantly at position 4 (para to the alkyl group and meta to fluorine) and position 5 (para to fluorine), with the precise outcome depending on the interplay between steric and electronic factors.

Furthermore, recent developments in computational chemistry have highlighted the unique reactivity of C-H bonds ortho to fluorine substituents. nih.gov Transition metal-catalyzed C-H functionalization reactions often show a strong preference for the C-H bond adjacent to a C-F bond. nih.gov For this compound, this suggests that the C-H bond at position 3 would be a prime target for selective functionalization. Computational models, including graph-convolutional neural networks, are increasingly being used to predict the site selectivity of such complex aromatic functionalization reactions with high accuracy. mit.educhemrxiv.org

Quantitative Structure-Activity Relationships (QSAR) in Organofluorine Chemistry

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that establishes a mathematical correlation between the chemical structure of a compound and its biological activity. In the realm of organofluorine chemistry, QSAR models are instrumental in predicting the biological efficacy and potential toxicity of novel fluorinated compounds, thereby guiding the synthesis of molecules with enhanced properties. The strategic introduction of fluorine into organic molecules can significantly alter their physicochemical characteristics, such as lipophilicity, metabolic stability, and binding affinity to target proteins, making QSAR an invaluable tool for understanding and predicting these effects.

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a chemical is a function of its molecular structure and properties. nih.gov By quantifying these properties using molecular descriptors, it is possible to develop predictive models. These descriptors can be categorized into several classes, including electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices), among others. hufocw.org

A noteworthy application of QSAR in organofluorine chemistry is in the design of new herbicides. For instance, a study on fluorinated benzoxazinones as protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors developed a highly predictive multivariate image analysis-based QSAR (MIA-QSAR) model. researchgate.netnih.gov This model demonstrated a strong correlation between the structural features of the compounds and their herbicidal activity, with a squared correlation coefficient (r²) of 0.85 and a predictive squared correlation coefficient (r²pred) of 0.88. researchgate.netnih.gov The study highlighted the pivotal role of fluorine substituents in determining the biological activity of these compounds. researchgate.netnih.gov

To illustrate the practical application of QSAR, consider a hypothetical model for a series of fluorinated benzene derivatives. The model might correlate the toxicity of these compounds to aquatic organisms, such as Tetrahymena pyriformis, with specific molecular descriptors. A study on the toxicity of nitrobenzene (B124822) derivatives, for example, identified a set of five descriptors that could effectively predict their toxicity. researchgate.net While not exclusively focused on fluorinated compounds, the methodology is directly applicable.

An example of a QSAR model for a series of fluorinated compounds is presented below. The model predicts the toxicity (log(1/IGC50)) of various substituted benzenes to T. pyriformis.

Table 1: Molecular Descriptors and Predicted Toxicity for a Series of Fluorinated Benzene Derivatives

| Compound | Experimental log(1/IGC50) | G2 | HOMT | G(Cl...Cl) | Mor03v | MAXDP | Predicted log(1/IGC50) |

|---|---|---|---|---|---|---|---|

| 2-Fluoronitrobenzene | 1.23 | 0.45 | -9.87 | 0.00 | 0.21 | 3.45 | 1.25 |

| 3-Fluoronitrobenzene | 1.15 | 0.48 | -9.92 | 0.00 | 0.23 | 3.51 | 1.18 |

| 4-Fluoronitrobenzene | 1.31 | 0.51 | -9.85 | 0.00 | 0.25 | 3.48 | 1.33 |

| 2,4-Difluoronitrobenzene | 1.54 | 0.62 | -10.01 | 0.00 | 0.31 | 3.62 | 1.57 |

This table is illustrative and based on the types of descriptors used in published QSAR studies. researchgate.net

In this hypothetical model, the descriptors could represent the following:

G2: A topological descriptor related to the molecular branching.

HOMT: The energy of the highest occupied molecular orbital, an electronic descriptor.

G(Cl...Cl): A geometrical descriptor representing the distance between chlorine atoms (in this adapted example, it would be zero for fluorinated compounds unless other halogens are present).

Mor03v: A 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptor, encoding 3D structural information.

MAXDP: The maximum positive charge on an atom, an electronic descriptor.

The development of such a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to establish a relationship between the descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov

For a molecule like this compound, a QSAR study would involve synthesizing a series of analogues with variations in the substitution pattern on the benzene ring and modifications to the diethoxyethyl side chain. The biological activity of these compounds would be experimentally determined, and then a QSAR model would be developed to correlate the structural changes with the observed activity. The insights gained from such a model would be invaluable for designing more potent and selective compounds.

Advanced Research Applications and Future Perspectives of 1 2,2 Diethoxyethyl 2 Fluorobenzene in Chemical Science

Contribution to the Synthesis of Fluorine-Containing Active Pharmaceutical Ingredients (APIs) and Agrochemicals Precursors

The 2-fluorophenyl moiety is a prevalent feature in numerous biologically active compounds, where the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity. 1-(2,2-Diethoxyethyl)-2-fluorobenzene serves as a valuable precursor to 2-fluorophenylacetaldehyde and its derivatives, which are key intermediates in the synthesis of complex molecular targets.

The primary role of this compound is to introduce the 2-fluorobenzyl or a related two-carbon side chain unit during the construction of larger molecules. The protected aldehyde group allows other chemical transformations to be performed on different parts of a molecule without unintended reactions. Once the core structure is assembled, the aldehyde can be deprotected and utilized in subsequent reactions such as reductive aminations to form amines, Wittig reactions to form alkenes, or oxidations to form carboxylic acids. These functionalities are pivotal in building the scaffolds of many active pharmaceutical ingredients (APIs) and agrochemicals. For instance, the 2-fluorobenzyl group is a key component in molecules designed to interact with specific biological targets, and this compound provides a stable and reactive handle to incorporate it. While specific commercial products directly synthesized from this exact precursor are not broadly documented in public literature, its utility is evident in the general strategies for synthesizing fluorinated bioactive molecules. ymerdigital.comprepchem.comgoogle.comscispace.com

Development of Novel Methodologies in Protecting Group Chemistry and Carbonyl Equivalence

In multi-step organic synthesis, the selective protection and deprotection of functional groups is a critical strategy. nih.gov this compound is a classic example of a protected carbonyl compound, specifically a diethyl acetal (B89532) of 2-fluorophenylacetaldehyde. The diethoxyethyl group functions as a robust protecting group for the highly reactive aldehyde moiety, rendering it inert to a wide range of reaction conditions, particularly those involving nucleophiles or reducing agents.

This protection strategy makes the compound a valuable "carbonyl equivalent." It allows chemists to carry out reactions on other parts of a molecule that would otherwise be incompatible with a free aldehyde. The acetal is stable under basic, neutral, and many oxidative/reductive conditions. The regeneration of the parent aldehyde is typically achieved through acid-catalyzed hydrolysis, a process that is often high-yielding and straightforward. This protection-deprotection sequence is fundamental in the synthesis of complex molecules where precise control over reactivity is essential.

Below is an interactive data table summarizing the typical conditions for the protection (acetalization) and deprotection (hydrolysis) steps.

| Transformation | Reactants | Catalyst/Reagent | Typical Conditions | Outcome |

| Protection (Acetalization) | 2-Fluorobenzaldehyde, Ethanol (B145695) (excess) | Acid catalyst (e.g., HCl, H₂SO₄, TsOH) | Reflux in solvent, removal of water | Formation of this compound |

| Deprotection (Hydrolysis) | This compound | Aqueous Acid (e.g., HCl, Acetic Acid) | Stirring at room temperature or gentle heating | Regeneration of 2-Fluorophenylacetaldehyde |

Integration into Sustainable and Green Synthetic Protocols

Modern chemical synthesis places a strong emphasis on the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use environmentally benign reagents. ymerdigital.com The synthesis of acetals, including this compound, has been a focus of such innovations. Traditional methods often rely on strong, corrosive mineral acids and require significant energy input.

Recent research has demonstrated several greener alternatives for the acetalization reaction. These methods focus on replacing homogeneous acid catalysts with recyclable solid catalysts and employing milder reaction conditions. For example, natural clays (B1170129) like kaolin (B608303), mesoporous materials, and heteropolyacids supported on magnetic nanoparticles have been shown to effectively catalyze acetal formation under mild conditions, often with high yields and selectivity. ymerdigital.commdpi.com Furthermore, photo-organocatalytic methods using catalysts like thioxanthenone and visible light from household lamps present an energy-efficient pathway for acetal synthesis. rsc.org These approaches not only reduce the environmental impact but also simplify product purification, as the catalyst can be easily removed by filtration.

The table below outlines some of these green synthetic methodologies applicable to the formation of the title compound.

| Green Methodology | Catalyst Example | Key Advantages | Reaction Conditions |

| Heterogeneous Catalysis | Natural Kaolin Clay | Recyclable, cost-effective, eco-friendly | Mild, solvent-free or reduced solvent |

| Supported Heteropolyacids | Tungstophosphoric acid on magnetite | Magnetically separable, reusable, high efficiency | Mild temperatures (e.g., 70-120°C) |

| Photo-organocatalysis | Thioxanthenone | Uses visible light, energy-efficient, mild | Household lamps, room temperature |

Emerging Research Directions in the Design of Functional Organic Materials

While the primary application of this compound has been as a synthetic intermediate, its structural motifs suggest potential for future use in materials science. The presence of a fluorinated aromatic ring is of significant interest for the design of functional organic materials such as liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers. Fluorine substitution can impart desirable properties, including thermal stability, chemical resistance, and specific electronic characteristics (e.g., modifying HOMO/LUMO energy levels).

After deprotection to reveal the reactive aldehyde (2-fluorophenylacetaldehyde), the molecule can be used as a monomer or functionalizing agent for polymers. For example, the aldehyde could undergo condensation polymerization with other suitable monomers to create novel polyesters or polyimines. The fluorine atom's influence on intermolecular interactions could lead to materials with unique self-assembly properties or enhanced performance in electronic devices. Although this area is still largely prospective, the accessibility of compounds like this compound provides a platform for researchers to explore the synthesis of new fluorinated materials with tailored properties for advanced technological applications.

Q & A

Basic: What are the key considerations in designing a synthetic route for 1-(2,2-Diethoxyethyl)-2-fluorobenzene?

Methodological Answer:

The synthesis of this compound requires careful selection of fluorination reagents and protecting groups. A plausible route involves:

- Fluorination Step : Use hypervalent iodine reagents (e.g., arylbenziodoxoles) for regioselective fluorination, as demonstrated in nucleophilic fluorination of aromatic systems .

- Etherification : Protect reactive hydroxyl or carbonyl groups with ethoxyethyl moieties via alkylation using diethyl sulfate or ethyl iodide under basic conditions (e.g., K₂CO₃/acetone).

- Purification : Column chromatography (SiO₂, pentane/ethyl acetate gradients) ensures separation of intermediates .

- Validation : Confirm structural integrity via NMR and GC-MS to verify fluorination efficiency and purity.

Advanced: How can computational modeling resolve contradictions in reaction pathway predictions for fluorinated intermediates?

Methodological Answer:

Discrepancies between experimental and computational data (e.g., unexpected byproducts or low yields) can be addressed by:

- Database Integration : Cross-reference experimental results with predictive tools like PISTACHIO, BKMS_METABOLIC, and Reaxys to validate plausible intermediates .

- DFT Calculations : Use density functional theory (DFT) to model transition states and identify steric/electronic barriers in ethoxyethyl group installation.

- Statistical Analysis : Compare activation energies of competing pathways (e.g., O- vs. C-alkylation) to optimize reaction conditions.

- Case Study : For 1-(2,2-dimethyl-4-phenylbut-3-yn-1-yl)-2-fluorobenzene, cesium-mediated coupling improved yield by 30% , suggesting alkali metal coordination mitigates steric hindrance.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- and NMR : Identify fluorine coupling patterns (e.g., ortho/meta/para splitting) and ethoxyethyl proton environments.

- X-ray Crystallography : Resolve ambiguities in substituent orientation, as seen in structurally similar fluorobenzene derivatives .

- GC-MS/HPLC : Monitor purity and detect trace byproducts (e.g., de-fluorinated or over-alkylated species).

- IR Spectroscopy : Confirm absence of hydroxyl groups post-etherification (e.g., loss of -OH stretch at ~3200 cm).

Advanced: How can researchers address stability issues of this compound under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds. Store at ≤4°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of ethoxyethyl groups .

- Light Sensitivity : Test photostability under UV/visible light; use light-resistant reactors if degradation is observed (common in fluorinated aromatics) .

- Solvent Compatibility : Avoid protic solvents (e.g., H₂O, MeOH) that may cleave diethoxyethyl groups. Prefer anhydrous CH₂Cl₂ or THF for reactions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical evaluation due to potential fluorinated compound toxicity .

Advanced: How can isotopic labeling (e.g., 18F^{18}\text{F}18F) enhance mechanistic studies of this compound?

Methodological Answer:

- Radiotracer Synthesis : Incorporate via nucleophilic aromatic substitution (e.g., K/Kryptofix 222) to track reaction pathways in real time .

- PET Imaging : Use -labeled analogs to study biodistribution in pharmacological models, though this requires rigorous purification to eliminate non-radioactive impurities.

- Kinetic Isotope Effects (KIE) : Compare and reaction rates to identify rate-determining steps (e.g., fluorination vs. alkylation).

Advanced: What strategies mitigate competing side reactions during multi-step synthesis?

Methodological Answer:

- Protecting Group Strategy : Temporarily block reactive sites (e.g., -NH₂ or -OH) with tert-butyldimethylsilyl (TBS) or acetyl groups to prevent undesired ether cleavage .

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps to enhance selectivity.

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically.

Basic: How are solubility and reactivity of this compound influenced by substituent positioning?

Methodological Answer:

- Solubility : The diethoxyethyl group enhances lipophilicity, favoring solubility in non-polar solvents (logP ~2.5–3.0). Adjust solvent polarity (e.g., DMSO for polar reactions) .

- Reactivity : Fluorine’s electron-withdrawing effect activates the benzene ring toward electrophilic substitution at the para position, while the ethoxyethyl group directs meta substitution via steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.